![molecular formula C12H12F3N3S B2513704 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine CAS No. 2415621-69-9](/img/structure/B2513704.png)
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine
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Overview
Description
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that combines a thiazole ring fused with a pyridine ring and a piperidine ring substituted with a trifluoromethyl group. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused heterocyclic system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[5,4-b]pyridines: These compounds also have a fused thiazole-pyridine structure but with different substitution patterns.
Uniqueness
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacological properties and reactivity. This structural feature may enhance its binding affinity to molecular targets and improve its metabolic stability .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-5-18(6-3-8)11-17-9-7-16-4-1-10(9)19-11/h1,4,7-8H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLICCGJYSNLEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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